Cas no 52019-01-9 (1-(2-phenyl-1H-indol-3-yl)butan-2-amine)
52019-01-9 structure
Product Name:1-(2-phenyl-1H-indol-3-yl)butan-2-amine
CAS-nummer:52019-01-9
MF:C18H20N2
MW:264.364804267883
CID:1578592
PubChem ID:40197
Update Time:2025-04-21
1-(2-phenyl-1H-indol-3-yl)butan-2-amine Chemische en fysische eigenschappen
Naam en identificatie
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- 1-(2-phenyl-1H-indol-3-yl)butan-2-amine
- 3-(2-Aminobutyl)-2-phenyl-1H-indole
- 3-(2-Aminobutyl)-2-phenylindole
- 3-(2-Aminobutyl )-2-phenyl -1h-indole
- alpha-Ethyl-2-phenyl-1H-indole-3-ethanamine
- INDOLE, 3-(2-AMINOBUTYL)-2-PHENYL-
- 52019-01-9
- DB-293454
- DTXSID00966354
- 1H-Indole-3-ethanamine, alpha-ethyl-2-phenyl-
-
- Inchi: 1S/C18H20N2/c1-2-14(19)12-16-15-10-6-7-11-17(15)20-18(16)13-8-4-3-5-9-13/h3-11,14,20H,2,12,19H2,1H3
- InChI-sleutel: BHXRHKZGRHBZRN-UHFFFAOYSA-N
- LACHT: N1C2C=CC=CC=2C(=C1C1C=CC=CC=1)CC(CC)N
Berekende eigenschappen
- Exacte massa: 264.1628
- Monoisotopische massa: 264.162648646g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 4
- Complexiteit: 298
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4
- Topologisch pooloppervlak: 41.8Ų
Experimentele eigenschappen
- PSA: 41.81
1-(2-phenyl-1H-indol-3-yl)butan-2-amine Gerelateerde literatuur
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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